molecular formula C5H10N4 B14366834 1-methyl-5-propyl-1H-tetrazole CAS No. 90329-55-8

1-methyl-5-propyl-1H-tetrazole

Cat. No.: B14366834
CAS No.: 90329-55-8
M. Wt: 126.16 g/mol
InChI Key: VBHNDUQLKUVZIZ-UHFFFAOYSA-N
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Description

1-methyl-5-propyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various chemical and industrial applications .

Chemical Reactions Analysis

1-methyl-5-propyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, ammonia, and sodium azide . Major products formed from these reactions include nitriles, amines, and substituted tetrazoles .

Mechanism of Action

The mechanism of action of 1-methyl-5-propyl-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring acts as a bioisosteric substituent, mimicking the carboxylic acid functional group. This allows the compound to bind to active sites of enzymes and receptors, inhibiting their activity . The compound’s electron-donating and electron-withdrawing properties contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

1-methyl-5-propyl-1H-tetrazole can be compared with other tetrazole derivatives such as 5-methyl-1H-tetrazole and 5-phenyl-1H-tetrazole. While all these compounds share the tetrazole ring structure, their substituents at the 5-position confer different chemical and biological properties . For instance, 5-phenyl-1H-tetrazole exhibits higher lipophilicity and is more effective in penetrating cell membranes compared to this compound .

Similar Compounds

Properties

CAS No.

90329-55-8

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

1-methyl-5-propyltetrazole

InChI

InChI=1S/C5H10N4/c1-3-4-5-6-7-8-9(5)2/h3-4H2,1-2H3

InChI Key

VBHNDUQLKUVZIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=NN1C

Origin of Product

United States

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